N-[1-(2-fluoroethyl)pyrazol-4-yl]-1-methylsulfonylpyrrolidine-2-carboxamide
Description
N-[1-(2-fluoroethyl)pyrazol-4-yl]-1-methylsulfonylpyrrolidine-2-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrazole ring, a fluorinated ethyl group, and a sulfonyl-pyrrolidine moiety, which contribute to its distinct chemical properties and reactivity.
Properties
IUPAC Name |
N-[1-(2-fluoroethyl)pyrazol-4-yl]-1-methylsulfonylpyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17FN4O3S/c1-20(18,19)16-5-2-3-10(16)11(17)14-9-7-13-15(8-9)6-4-12/h7-8,10H,2-6H2,1H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBURYWWNZJZID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC1C(=O)NC2=CN(N=C2)CCF | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-fluoroethyl)pyrazol-4-yl]-1-methylsulfonylpyrrolidine-2-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole ring, followed by the introduction of the fluorinated ethyl group. The sulfonyl-pyrrolidine moiety is then attached through a series of coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities while maintaining consistent quality. The use of robust catalysts and environmentally friendly solvents is also considered to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-fluoroethyl)pyrazol-4-yl]-1-methylsulfonylpyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the sulfonyl group to a sulfide.
Substitution: The fluorinated ethyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of fluorinated derivatives .
Scientific Research Applications
N-[1-(2-fluoroethyl)pyrazol-4-yl]-1-methylsulfonylpyrrolidine-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[1-(2-fluoroethyl)pyrazol-4-yl]-1-methylsulfonylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The pyrazole ring and fluorinated ethyl group contribute to its binding affinity and selectivity towards certain enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives and fluorinated organic molecules, such as:
- 1-(2-fluoroethyl)-1H-pyrazol-4-ylmethanol
- Hydrazine-coupled pyrazole derivatives
- Substituted imidazoles
Uniqueness
N-[1-(2-fluoroethyl)pyrazol-4-yl]-1-methylsulfonylpyrrolidine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorinated ethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
